molecular formula C22H27ClN4O2 B2706103 2-(3-chloro-4-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034411-59-9

2-(3-chloro-4-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Cat. No. B2706103
CAS RN: 2034411-59-9
M. Wt: 414.93
InChI Key: KGCMJGJDAMELMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H27ClN4O2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-4-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-4-methoxyphenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Geometry and Coordination

Research into amide derivatives, such as those involving quinoline and piperidine structures, focuses on understanding their spatial orientations and their capacity to form coordination complexes with ions. Studies reveal that amide molecules can adopt different shapes, including concave and S-shaped geometries, depending on their protonation states and interaction with ions like perchlorate and tetrafluoroborate. These molecular geometries facilitate the self-assembly of molecules through weak interactions, leading to complex structures with potential applications in molecular recognition and sensor development (Kalita & Baruah, 2010).

Antimicrobial Activity

The synthesis and evaluation of novel acetamide derivatives for their antimicrobial properties have been a significant area of research. For instance, studies on 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. Such compounds could serve as a basis for developing new antimicrobial agents with potential applications in combating drug-resistant bacteria and fungi (Debnath & Ganguly, 2015).

Insecticidal Properties

Pyridine derivatives, including those with piperidine moieties, have been explored for their insecticidal activities. Research into such compounds has indicated significant aphidicidal activities, presenting an alternative to traditional insecticides. The development of these derivatives could contribute to safer and more effective pest control strategies in agriculture (Bakhite et al., 2014).

Analgesic Effects

The study of piperidine analgesics involves synthesizing and evaluating compounds for their potential use in pain management. Research has demonstrated that certain piperidine derivatives exhibit strong analgesic properties, potentially offering new avenues for developing pain relief medications with improved efficacy and shorter duration of action (Lalinde et al., 1990).

Herbicide Metabolism and Toxicity

Investigations into the metabolism of chloroacetamide herbicides provide insight into their environmental impact and safety. Studies comparing the metabolic pathways in human and rat liver microsomes help assess the potential health risks associated with exposure to these chemicals, contributing to safer agricultural practices and chemical handling guidelines (Coleman et al., 2000).

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2/c1-29-20-7-6-15(12-18(20)23)13-22(28)24-17-8-10-27(11-9-17)21-14-16-4-2-3-5-19(16)25-26-21/h6-7,12,14,17H,2-5,8-11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCMJGJDAMELMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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